REACTION_SMILES
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[C:1](#[N:2])[CH2:3][CH2:4][CH:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH3:17][OH:18].[NH3:19]>>[CH2:1]1[NH:2][C:6](=[O:7])[CH:5]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:4][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(CCC#N)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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O=C1NCCCC1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |